molecular formula C23H24ClN3O4S B2538718 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine CAS No. 866895-37-6

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine

Cat. No.: B2538718
CAS No.: 866895-37-6
M. Wt: 473.97
InChI Key: GPUUOBRKQQDMHW-UHFFFAOYSA-N
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Description

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
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Biological Activity

The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Dioxinoquinoline Core : The quinoline structure is known for its diverse biological activities, including antitumor and antimicrobial effects.
  • Chlorobenzenesulfonyl Group : This moiety is often associated with enhanced solubility and bioactivity.
  • Piperazine Ring : Known for its role in various pharmacological agents, this structure contributes to the compound's interaction with biological targets.

The molecular formula is C19_{19}H20_{20}ClN3_{3}O3_{3}S, with a molecular weight of approximately 391.89 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study indicated that derivatives of piperazine showed significant inhibitory effects on cancer cell growth in liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
Cell LineIC50 (µM)Reference
HUH75.0
MCF77.5
HCT-1166.0

Antibacterial and Antifungal Activity

In addition to anticancer properties, the compound has shown potential antibacterial and antifungal activities. Research indicates that derivatives containing the chlorobenzenesulfonyl group possess significant antibacterial properties against various strains of bacteria and fungi .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.

Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the anticancer efficacy of a related compound in a xenograft model. The results showed a marked reduction in tumor size compared to controls, suggesting effective bioavailability and therapeutic potential .

Study 2: Antimicrobial Spectrum Analysis

Another study assessed the antimicrobial spectrum of similar compounds against clinical isolates. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for development as an antibiotic agent .

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-(4-ethylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-2-26-7-9-27(10-8-26)23-18-13-20-21(31-12-11-30-20)14-19(18)25-15-22(23)32(28,29)17-5-3-16(24)4-6-17/h3-6,13-15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUUOBRKQQDMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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